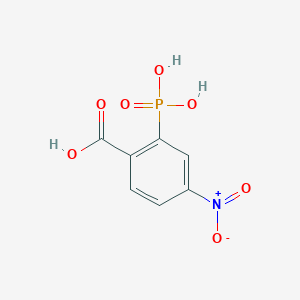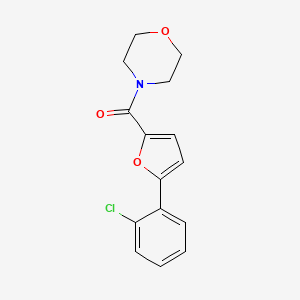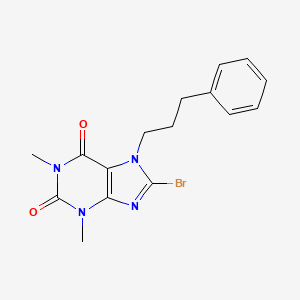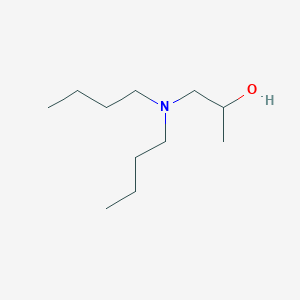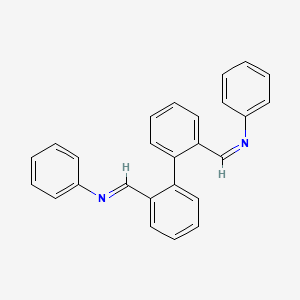![molecular formula C22H17BrN2O3 B11959841 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a bromine atom, and an isoindole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the benzyloxyphenylamine intermediate. This intermediate is then reacted with a brominated isoindole derivative under specific conditions to yield the final product. Common reagents used in these reactions include brominating agents, amines, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce an amine-substituted isoindole.
Scientific Research Applications
2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and is used in similar synthetic applications.
5-bromo-1H-isoindole-1,3(2H)-dione: Contains the brominated isoindole moiety and is used in related chemical reactions.
Uniqueness
2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a broad spectrum of biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17BrN2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-bromo-2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17BrN2O3/c23-16-6-11-19-20(12-16)22(27)25(21(19)26)14-24-17-7-9-18(10-8-17)28-13-15-4-2-1-3-5-15/h1-12,24H,13-14H2 |
InChI Key |
GUGYPBUGIUBMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


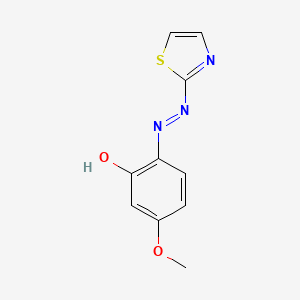


![Benzo[b]biphenylene](/img/structure/B11959767.png)


![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)

